2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[c]azepine is a nitrogen-containing heterocycle that is part of the azepine family of compounds. It is a benzo-fused seven-membered ring system with four additional hydrogen atoms, making it partially saturated. This compound is of interest due to its presence in various biologically active molecules and potential therapeutic applications .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives can be achieved through several methods. One approach involves formal radical cyclization onto aromatic rings, where p-iodophenols coupled with amino alcohols are converted into alkyl iodides, which then give cross-conjugated ketones. These ketones undergo radical cyclization and rearomatization to produce benzo-fused nitrogen heterocycles . Another method utilizes 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4, to synthesize dihydro-1H-benzo[b]azepines through ring opening, nucleophilic attack, and rearrangement . Additionally, a one-pot palladium-catalyzed sequence involving ortho alkylation, alkenylation, and intramolecular aza-Michael reaction has been used to synthesize 2,3,4,5-tetrahydro-1H-2-benzazepines .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives can be complex, with the potential for various substituents and stereochemistry. For instance, 1,7-disubstituted derivatives have been designed and synthesized, with structure-activity relationship studies focusing on different amine side chains . Molecular modeling and NMR spectroscopy have been employed to understand the structure and dynamics of related compounds, such as 2-methyl-2,3,4,5-tetrahydro-1H- benzothieno[2,3-c]azepine, providing insights into the magnetic shielding tensors and Gibbs energy of activation for ring inversion .
Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions. For example, it can participate in [2+4] and [6+4] type cycloaddition reactions with 3,4,5,6-tetrachloro-1,2-benzoquinone, forming cycloadducts through ether linkages and inverse electron demand Diels–Alder reactions . Additionally, benzoic acid-catalyzed annulations with α-amino acids and aromatic aldehydes containing an ortho-Michael acceptor have been reported, leading to the formation of dihydro-1H-benzo[c]azepines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives are influenced by their molecular structure. The presence of substituents and the degree of saturation of the azepine ring can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of methyl groups can lead to the formation of spiro compounds with distinct physical and chemical characteristics . The synthesis of bridged-ring nitrogen compounds, such as 2,3,4,5-tetrahydro-1, 4-ethano-1-benzazepin-5(1H)-one, showcases the diversity of structures and properties that can be achieved within this class of compounds .
Scientific Research Applications
Neuronal Nitric Oxide Synthase Inhibitors
- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine derivatives were evaluated as inhibitors of human neuronal nitric oxide synthase (nNOS), with several derivatives demonstrating potent and selective inhibition. These compounds, such as inhibitor 17, showed potential therapeutic applications in neuropathic pain models and exhibited minimal activity in various safety pharmacology studies, including the hERG K(+) channel inhibition assay (Annedi et al., 2012).
Synthesis and Structural Analysis
- Research has focused on the synthesis of specific 2,3,4,5-Tetrahydro-1H-benzo[b]azepine derivatives and analyzing their crystalline structures through X-ray diffraction, as seen in studies of various methyl and chloro substituted derivatives (Macías et al., 2011). Such structural analyses are crucial for understanding the properties and potential applications of these compounds.
Sulfochlorination and Combinatorial Production
- Sulfochlorination of 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine led to the production of 7-chlorosulfonyl derivatives, which paved the way for the creation of a range of substituted compounds. These derivatives have shown promise in therapeutic applications, highlighting the versatility of the benzo[b]azepine scaffold in drug development (Dorogov et al., 2006).
Cytotoxicity Studies
- The synthesis of dibenzofuran annulated 1-azepines, based on the 2,3,4,5-tetrahydro-1H-benzo[2,3]benzofuro[6,5-b]azepine skeleton, led to compounds with moderate cytotoxicity against human ovarian carcinoma cell lines. This research indicates the potential use of these compounds in cancer research and therapy (Yempala et al., 2020).
Solid-phase Synthesis for Drug Discovery
- Development of a solid-phase strategy for synthesizing benzazepine derivatives provided an efficient method for producing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds. This method demonstrates the utility of 2,3,4,5-tetrahydro-1H-benzo[b]azepine in the rapid development of potential therapeutic agents (Boeglin et al., 2007).
Enantioselective Kinetic Resolution
- The use of Novozyme 435 lipase in the enantioselective acylation of racemic tetrahydro-1H-benzo[b]azepin-5-ols showcased an efficient method for producing enantiocomplementary derivatives. This research is significant for the development of chiral molecules in pharmaceutical applications (Zhou et al., 2015).
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,11H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBPWRTJNBBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440260 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |
CAS RN |
7216-22-0 | |
Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-2-benzazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P49YZ7P96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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